4'-Methoxychalcone

描述

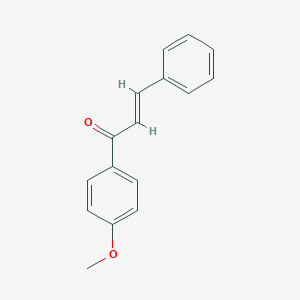

4'-甲氧基查耳酮是一种查耳酮衍生物,属于黄酮类天然产物。它的特征是在查耳酮结构的4'位有一个甲氧基。 这种化合物因其多种药理特性而备受关注,包括抗肿瘤、抗炎和抗氧化活性 .

准备方法

合成路线和反应条件: 4'-甲氧基查耳酮可以通过克莱森-施密特缩合反应合成。 该反应涉及在碱性催化剂(通常为氢氧化钠或氢氧化钾)存在下,在乙醇溶液中,对甲氧基苯甲醛与苯乙酮反应 。反应混合物在室温下搅拌,产物从溶液中析出。然后通过重结晶纯化粗产物。

工业生产方法: 在工业环境中,4'-甲氧基查耳酮的合成遵循类似的路线,但在更大的规模上进行。反应条件经过优化,以确保高产率和纯度。 使用连续流动反应器和自动化系统可以提高工艺的效率和可扩展性 .

化学反应分析

反应类型: 4'-甲氧基查耳酮会经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的查耳酮环氧化物。

还原: α,β-不饱和羰基体系的还原可以生成二氢查耳酮。

取代: 亲电取代反应可以在芳环上发生

常见试剂和条件:

氧化: 过氧化氢或间氯过苯甲酸等试剂。

还原: 氢气存在下,钯碳 (Pd/C) 等催化剂。

取代: 溴等卤化剂或氯化剂

主要产物:

氧化: 查耳酮环氧化物。

还原: 二氢查耳酮。

取代: 卤代查耳酮

科学研究应用

Pharmaceutical Development

4'-Methoxychalcone has gained significant attention in pharmaceutical research due to its potential therapeutic properties:

- Anti-Inflammatory and Anti-Cancer Properties : Studies have demonstrated that this compound exhibits anti-inflammatory effects and can inhibit the proliferation of cancer cells. For instance, research indicated that it could serve as a candidate for new drug formulations targeting inflammatory diseases and various cancers .

- Antidiabetic Activities : A recent study evaluated the antidiabetic properties of this compound through in vitro and in vivo experiments. The findings suggested that it might help regulate blood glucose levels, making it a potential candidate for diabetes treatment .

| Study | Findings |

|---|---|

| Acho et al. (2024) | Demonstrated anti-diabetic effects in animal models. |

| Usher et al. (2022) | Investigated interactions with human serum albumin, indicating potential therapeutic applications. |

Cosmetic Industry

In the cosmetic sector, this compound is recognized for its beneficial properties:

- Antioxidant Effects : The compound is employed in skincare formulations due to its antioxidant capabilities, which help protect the skin from oxidative stress and promote a youthful appearance .

- Skin Conditioning : It is also noted for its skin conditioning properties, making it suitable for use in various cosmetic products .

Food Industry

This compound serves as a natural flavoring agent in the food industry:

- Flavor Enhancement : It can enhance the taste of food products while providing health benefits due to its bioactive properties . Additionally, its presence in citrus fruits suggests potential as a biomarker for dietary intake .

Material Science

The compound is being explored for its applications in material science:

- Organic Light-Emitting Diodes (OLEDs) : Research indicates that this compound may be utilized in developing OLEDs, contributing to advancements in display technology .

Research on Natural Products

This compound is frequently used as a model compound in studies investigating the structure-activity relationship of chalcones:

- Therapeutic Agent Discovery : Its structural characteristics make it an important compound in the search for new therapeutic agents .

Case Study 1: Antidiabetic Activities

A study published in Applied Chemistry explored the antidiabetic activities of this compound using gas chromatography-mass spectrometry (GC-MS). The results indicated significant activity against hyperglycemia, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Interaction with Human Serum Albumin

Research conducted by Usher et al. focused on the binding interactions between this compound and human serum albumin using UV-vis and fluorescence spectroscopy. The study found that the compound could effectively bind to serum proteins, indicating its potential utility in drug formulation .

作用机制

4'-甲氧基查耳酮的生物学效应主要是通过激活PPARγ(过氧化物酶体增殖物激活受体γ)介导的。 这种激活会导致脂肪细胞分化调节和参与胰岛素敏感性的各种脂肪因子的调节 。 此外,它已被证明可以抑制NF-κB信号传导,NF-κB信号传导在炎症和癌症中起着至关重要的作用 .

类似化合物:

- 4,4'-二甲氧基查耳酮

- 甘草查耳酮

- 菲洛林

- 金丝桃素

- 黄酮A和C

比较: 4'-甲氧基查耳酮因其在4'位的特殊甲氧基取代而脱颖而出,赋予了它独特的药理特性。 与其他查耳酮相比,它在调节PPARγ和NF-κB途径方面表现出增强的活性,使其成为有前景的治疗应用候选者 .

相似化合物的比较

- 4,4’-Dimethoxychalcone

- Isoliquiritigenin

- Phloretin

- Helichrysetin

- Flavokawain A and C

Comparison: 4’-Methoxychalcone stands out due to its specific methoxy substitution at the 4’ position, which imparts unique pharmacological properties. Compared to other chalcones, it has shown enhanced activity in modulating PPARγ and NF-κB pathways, making it a promising candidate for therapeutic applications .

生物活性

4'-Methoxychalcone (4-MC) is a member of the chalcone family, which are naturally occurring compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including Claisen-Schmidt condensation reactions. The compound is characterized by its methoxy group at the para position of the aromatic ring, which significantly influences its biological activity. Characterization techniques such as FT-IR, NMR, and GC-MS are commonly employed to confirm the structure and purity of synthesized chalcones.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. In studies involving RAW 264.7 macrophages, it was shown to attenuate lipopolysaccharide (LPS)-induced oxidative stress by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and enhancing glutathione levels . This suggests its potential in combating oxidative stress-related diseases.

2. Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . It also reverses the inhibitory effects of TNF-α on adipocyte differentiation, indicating its role in modulating inflammatory responses in metabolic disorders .

3. Neuroprotective Properties

Research indicates that this compound possesses neuroprotective effects. It has been shown to upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and insulin-like growth factor 1 receptor (IGF-1R), which are crucial for neuronal survival and function . This activity suggests potential applications in neurodegenerative diseases.

4. Antimicrobial Activity

The antibacterial properties of this compound have been evaluated against various pathogens. Studies have shown that certain derivatives exhibit moderate antibacterial activity against gram-positive bacteria, although they may be less effective against gram-negative strains .

5. Anticancer Activity

Several studies have investigated the anticancer potential of chalcones, including this compound. It has exhibited cytotoxic effects against various cancer cell lines, such as cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells . The IC50 values obtained from these studies indicate significant potency, particularly in inhibiting cancer cell proliferation.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : Activation of Nrf2 leads to enhanced expression of antioxidant enzymes.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of pro-inflammatory cytokines.

- Neuroprotective Mechanism : Modulation of signaling pathways related to neuronal survival and apoptosis.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

属性

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHAPASNNVTSN-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238595 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22966-19-4, 959-23-9 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 959-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-styryl p-anisyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM45N45FIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4'-Methoxychalcone?

A1: this compound has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy [, , , ]* Ultraviolet-Visible (UV-Vis) spectroscopy [, , , ]* Mass Spectrometry (MS) [, , , ]* Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HMQC, and HMBC) [, , , ]

Q3: What are some of the biological activities reported for this compound?

A3: this compound and its derivatives have demonstrated a range of biological activities, including:* Anti-inflammatory: Inhibition of prostaglandin E2 (PGE2) production by suppressing cyclooxygenase-2 (COX-2) induction. [, , , ]* Anti-angiogenic: Reduction of angiogenesis in chick embryos and bFGF-induced vessel formation. []* Anti-tumor: Inhibition of tumor volume and weight in murine models. []* Antibacterial: Moderate activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. []* Antioxidant: Radical scavenging activity against DPPH radicals. [, ]* Antileishmanial: Growth inhibition of Leishmania amazonensis by altering sterol composition and biosynthesis. []* Anti-diabetic: Attenuation of blood glucose levels in streptozotocin-induced diabetic rats. [, ]

Q4: How does this compound interact with its targets to exert its biological effects?

A4: The mechanism of action varies depending on the specific biological activity:

- Anti-inflammatory activity: this compound derivatives inhibit the expression of COX-2 protein, leading to reduced PGE2 production. [, ] They may also suppress NF-κB and AP-1 activation, further contributing to their anti-inflammatory effects. []

- Anti-angiogenic and anti-tumor activities: this compound exhibits anti-proliferative activity against calf pulmonary arterial endothelial cells, possibly by inhibiting COX-2 enzyme induction. []

- Antileishmanial activity: this compound alters sterol composition in Leishmania amazonensis by interfering with sterol biosynthesis, leading to the accumulation of early precursors and reduced levels of mature sterols. []

- Antidiabetic activity: this compound exhibits antihyperglycemic effects, potentially through the inhibition of the alpha-glucosidase enzyme and antiglycation activity. []

Q5: Does this compound exhibit any cytotoxic effects?

A5: Studies have shown varying degrees of cytotoxicity depending on the cell line and concentration tested. For instance:* this compound exhibited moderate cytotoxicity against the HeLa cell line. []* It showed significant cytotoxic activity against the SGC cell line. []* It demonstrated low cytotoxicity in the canine malignant histiocytic cell line DH82 compared to its anti-tumor activity. []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Structural modifications significantly influence the biological activity of this compound:

- Presence of hydroxyl groups: Compounds with 3,4-dihydroxyl substituents on the chalcone scaffold generally exhibit potent antioxidant and anti-inflammatory activities. []

- Methoxy group position: The presence of a methoxy group at the 4'-position is crucial for inhibiting PGE2 production. []

- Additional substituents: Introducing other groups, such as a trifluoromethyl group or prenyl groups, can alter activity profiles and potency. [, ]

- Oxime formation: Converting this compound to its oxime derivative enables its use as a gravimetric and spectrophotometric reagent for Cu(II) determination. []

Q7: What are the potential applications of this compound?

A7: Based on its diverse biological activities, this compound holds potential for various applications:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。